Molecular Weight and Formula Differentiation: N-Ethyl Versus N-Methyl Piperazine Analogs
The target compound (C₁₃H₂₁N₃, MW 219.33 g/mol) differs from the N-methyl piperazine analog 2-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₇N₃, MW 191.28 g/mol) by the substitution of an ethyl group for a methyl group on the piperazine ring [1]. The additional methylene unit increases molecular weight by 28.05 g/mol (14.7% increase) and is expected to increase calculated logP by approximately 0.5 units based on Hansch π values for aliphatic carbon contribution [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | C₁₃H₂₁N₃; MW 219.33 g/mol; calculated logP estimated ~1.87 |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)aniline; C₁₁H₁₇N₃; MW 191.28 g/mol; calculated logP estimated ~1.3-1.4 |
| Quantified Difference | MW increase of 28.05 g/mol (14.7%); estimated ΔlogP ≈ +0.5 |
| Conditions | Structural analysis based on molecular formula and Hansch fragment contribution principles |
Why This Matters
Increased lipophilicity alters membrane permeability and protein binding, rendering the methyl analog unsuitable as a direct replacement without experimental validation of target engagement.
- [1] TCI America. 2-(4-Methyl-1-piperazinyl)aniline, CAS#: 180605-36-1, Molecular Formula C₁₁H₁₇N₃, MW 191.28 g/mol. View Source
- [2] Nature Scientific Data. ADMET Predictor estimated logP for structurally related piperazine-aniline compounds. View Source
